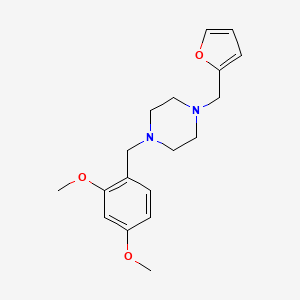![molecular formula C17H15N3O3S B5849580 N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide, commonly known as MNAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as an anticancer drug. MNAT belongs to the class of acrylamide derivatives and is known to exhibit potent cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of MNAT is not fully understood. However, it is believed that MNAT exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. MNAT has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
MNAT has been shown to exhibit several biochemical and physiological effects. MNAT has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. MNAT has also been shown to inhibit the migration and invasion of cancer cells. Additionally, MNAT has been shown to exhibit anti-angiogenic effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
MNAT exhibits several advantages for lab experiments. MNAT is relatively easy to synthesize and has been shown to exhibit potent cytotoxicity against various cancer cell lines. However, MNAT also exhibits certain limitations for lab experiments. MNAT is highly reactive and may exhibit toxicity towards normal cells. Additionally, MNAT may exhibit low solubility in certain solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of MNAT. One potential direction is to investigate the potential of MNAT as a combination therapy with other anticancer agents. MNAT may also be studied for its potential as an anti-inflammatory agent, as it has been shown to exhibit anti-inflammatory effects in certain studies. Additionally, the mechanism of action of MNAT may be further elucidated to better understand its anticancer activity.
Synthesis Methods
MNAT can be synthesized through a multistep process involving the reaction of 4-methylaniline with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-nitrobenzaldehyde to obtain the final product, MNAT.
Scientific Research Applications
MNAT has been extensively studied for its potential as an anticancer agent. Several studies have shown that MNAT exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. MNAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-N-[(4-methylphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-5-8-14(9-6-12)18-17(24)19-16(21)10-7-13-3-2-4-15(11-13)20(22)23/h2-11H,1H3,(H2,18,19,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPGDIFEKFTRPP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)

![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)


![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)

